Ethyl 1-hydroxycyclopropane-1-carboxylate

Description

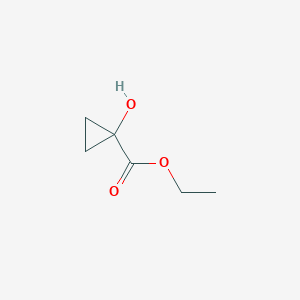

Structure

3D Structure

Propriétés

IUPAC Name |

ethyl 1-hydroxycyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c1-2-9-5(7)6(8)3-4-6/h8H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPMGQZGXWRHYPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00369982 | |

| Record name | Ethyl 1-hydroxycyclopropanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00369982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137682-89-4 | |

| Record name | Ethyl 1-hydroxycyclopropanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00369982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 1-hydroxycyclopropane-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 1-Hydroxycyclopropane-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes to obtain ethyl 1-hydroxycyclopropane-1-carboxylate, a valuable building block in organic synthesis and drug discovery. The document details two robust methodologies: the Kulinkovich reaction for direct cyclopropanation of an oxalate ester and a two-step sequence involving the synthesis of 1-hydroxycyclopropanecarboxylic acid followed by Fischer esterification. This guide includes detailed experimental protocols, quantitative data summarized in tabular format, and visual diagrams of the reaction pathways and workflows to facilitate understanding and implementation in a laboratory setting.

Method 1: Kulinkovich Reaction

The Kulinkovich reaction is a powerful method for the synthesis of cyclopropanols from carboxylic esters using a Grignard reagent in the presence of a titanium(IV) alkoxide catalyst.[1][2] This one-pot reaction offers an efficient route to construct the cyclopropane ring system directly. In the context of synthesizing this compound, diethyl oxalate serves as a suitable starting material.

The reaction mechanism involves the in-situ formation of a titanacyclopropane intermediate from the reaction of the titanium(IV) alkoxide with the Grignard reagent.[1][3] This intermediate then reacts with the ester to yield the cyclopropanol product.

Signaling Pathway Diagram

Caption: The Kulinkovich reaction pathway for the synthesis of this compound.

Experimental Protocol: Kulinkovich Reaction

This protocol is adapted from the general procedure described by Kulinkovich et al. for the synthesis of 1-substituted cyclopropanols.[4]

Materials:

-

Diethyl oxalate

-

Ethylmagnesium bromide (EtMgBr) in a suitable solvent (e.g., diethyl ether or THF)

-

Titanium(IV) isopropoxide (Ti(OiPr)₄)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of diethyl oxalate (1.0 equiv) in anhydrous diethyl ether or THF under an inert atmosphere (e.g., argon or nitrogen), add titanium(IV) isopropoxide (0.1-1.0 equiv).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of ethylmagnesium bromide (2.0-3.0 equiv) to the stirred mixture, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to afford this compound.

Quantitative Data

| Reagent/Parameter | Molar Ratio/Condition | Notes |

| Diethyl Oxalate | 1.0 equiv | Starting material |

| Ethylmagnesium Bromide | 2.0 - 3.0 equiv | Grignard reagent |

| Titanium(IV) Isopropoxide | 0.1 - 1.0 equiv | Catalyst |

| Solvent | Anhydrous Diethyl Ether or THF | Reaction medium |

| Temperature | 0 °C to Room Temperature | Reaction condition |

| Reaction Time | 1 - 3 hours | Varies based on scale |

| Typical Yield | 60-80% | Dependent on conditions |

Method 2: Two-Step Synthesis via 1-Hydroxycyclopropanecarboxylic Acid

This alternative approach involves the synthesis of the intermediate 1-hydroxycyclopropanecarboxylic acid, followed by its esterification to the desired ethyl ester. This method provides a reliable and often high-yielding route to the target molecule.

Step 1: Synthesis of 1-Hydroxycyclopropanecarboxylic Acid

A robust method for the synthesis of 1-hydroxycyclopropanecarboxylic acid involves the hydrolysis of 1,2-bis(trimethylsilyloxy)cyclobut-1-ene.[5]

Experimental Workflow Diagram

Caption: A two-step workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of 1-Hydroxycyclopropanecarboxylic Acid

This protocol is based on the procedure described in German patent DE2128327C3.[5]

Materials:

-

1,2-bis(trimethylsilyloxy)cyclobut-1-ene

-

Bromine

-

i-Pentane

-

5% aqueous sodium hydroxide (NaOH) solution

-

Diethyl ether

-

Dilute hydrochloric acid (HCl)

Procedure:

-

Dissolve 1,2-bis(trimethylsilyloxy)cyclobut-1-ene (1.0 equiv) in i-pentane.

-

Cool the solution to -40 °C.

-

Slowly add a solution of bromine (1.0 equiv) in i-pentane to the stirred mixture over 15 minutes.

-

Pour the reaction mixture into an ice-cold 5% aqueous solution of sodium hydroxide.

-

Stir the mixture for 2 hours.

-

Extract the neutral byproducts with diethyl ether.

-

Acidify the aqueous phase with dilute hydrochloric acid.

-

Extract the product, 1-hydroxycyclopropanecarboxylic acid, with diethyl ether.

-

Combine the ether extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the product.

Quantitative Data for Step 1

| Reagent/Parameter | Molar Ratio/Condition | Notes |

| 1,2-Bis(trimethylsilyloxy)cyclobut-1-ene | 1.0 equiv | Starting material |

| Bromine | 1.0 equiv | Reagent for hydrolysis |

| Solvent | i-Pentane | Reaction medium |

| Temperature | -40 °C | Reaction condition |

| Yield | ~90% | As reported in the patent[5] |

Step 2: Fischer Esterification of 1-Hydroxycyclopropanecarboxylic Acid

The final step is the esterification of the synthesized carboxylic acid with ethanol, typically catalyzed by a strong acid like sulfuric acid.[6][7]

Experimental Protocol: Fischer Esterification

This is a general procedure for Fischer esterification that can be adapted for 1-hydroxycyclopropanecarboxylic acid.

Materials:

-

1-Hydroxycyclopropanecarboxylic acid

-

Anhydrous ethanol

-

Concentrated sulfuric acid (H₂SO₄)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Ethyl acetate or diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 1-hydroxycyclopropanecarboxylic acid (1.0 equiv) in an excess of anhydrous ethanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05-0.1 equiv).

-

Heat the mixture to reflux and maintain for 2-4 hours. The reaction progress can be monitored by TLC or GC.

-

Cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.

-

Dissolve the residue in ethyl acetate or diethyl ether and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography to obtain this compound.

Quantitative Data for Step 2

| Reagent/Parameter | Molar Ratio/Condition | Notes |

| 1-Hydroxycyclopropanecarboxylic Acid | 1.0 equiv | Starting material |

| Anhydrous Ethanol | Large excess | Reagent and solvent |

| Concentrated Sulfuric Acid | 0.05 - 0.1 equiv | Catalyst |

| Temperature | Reflux | Reaction condition |

| Reaction Time | 2 - 4 hours | Varies based on scale |

| Typical Yield | >90% | Dependent on conditions |

Conclusion

Both the Kulinkovich reaction and the two-step synthesis via 1-hydroxycyclopropanecarboxylic acid offer effective and reproducible methods for obtaining this compound. The choice of method may depend on the availability of starting materials, desired scale, and the specific equipment and expertise available in the laboratory. The detailed protocols and data provided in this guide are intended to serve as a valuable resource for researchers in their synthetic endeavors.

References

- 1. Kulinkovich Reaction [organic-chemistry.org]

- 2. grokipedia.com [grokipedia.com]

- 3. Kulinkovich Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 4. Titanium(IV) Isopropoxide-Catalyzed Formation of 1-Substituted Cyclopropanols in the Reaction of Ethylmagnesium Bromide with Methyl Alkanecarboxylates [organic-chemistry.org]

- 5. DE2128327C3 - Process for the preparation of 1-hydroxy-cyclopropane-1-carboxylic acids - Google Patents [patents.google.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide to Ethyl 1-Hydroxycyclopropane-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 1-hydroxycyclopropane-1-carboxylate is a unique small molecule featuring a strained cyclopropane ring functionalized with both a hydroxyl and an ethyl ester group. This combination of functionalities makes it an interesting building block for organic synthesis and a potential scaffold in medicinal chemistry. The rigid cyclopropane core can impart specific conformational constraints on larger molecules, a property often exploited in drug design to enhance binding affinity and metabolic stability.[1][2] This guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. These properties are essential for its handling, characterization, and application in a laboratory setting.

| Property | Value | Source |

| Molecular Formula | C₆H₁₀O₃ | [3][4] |

| Molecular Weight | 130.14 g/mol | [3][4] |

| CAS Number | 137682-89-4 | [3][4] |

| Appearance | Clear light yellow to brown liquid | ChemicalBook |

| Boiling Point | 78 °C at 15 mmHg | [3] |

| Density (estimate) | 1.1557 g/cm³ | ChemicalBook |

| Refractive Index | 1.4400 - 1.4470 | [3] |

| Solubility | Soluble in most common organic solvents. | [3] |

| Storage Temperature | 2-8 °C | ChemicalBook |

Synthesis

Proposed Experimental Protocol: Two-Step Synthesis

This proposed protocol involves the synthesis of the precursor, 1-hydroxycyclopropanecarboxylic acid, followed by its esterification to yield the target compound.

Step 1: Synthesis of 1-Hydroxycyclopropanecarboxylic Acid

This step is adapted from the general method described in the patent literature.[5]

-

Materials: 1-aminocyclopropyl methyl formate, sulfuric acid, sodium nitrite, ethyl acetate, anhydrous magnesium sulfate, hydrochloric acid.

-

Procedure:

-

Dissolve 1-aminocyclopropyl methyl formate in an aqueous solution of sulfuric acid (molar ratio of acid to amine ~1.0-1.1:1) and cool the solution to 0-5 °C in an ice bath.

-

Slowly add an aqueous solution of sodium nitrite (molar ratio of nitrite to amine ~1.0-1.1:1) to the reaction mixture while maintaining the temperature between 0-5 °C.

-

After the addition is complete, allow the reaction to stir at a slightly elevated temperature (e.g., 15-30 °C) for 0.5-1 hour.

-

The resulting intermediate, 1-hydroxycyclopropyl formate, can be isolated by extraction with ethyl acetate. The organic phases are combined, dried over anhydrous magnesium sulfate, and concentrated.

-

To obtain 1-hydroxycyclopropanecarboxylic acid, the ester protecting group is removed. The crude 1-hydroxycyclopropyl formate is heated in a refluxing aqueous sulfuric acid solution.

-

After the reaction is complete, the mixture is cooled, and the pH is adjusted to 5-6 with a hydrochloric acid solution.

-

The product, 1-hydroxycyclopropanecarboxylic acid, is then extracted with ethyl acetate. The combined organic layers are dried over anhydrous magnesium sulfate and concentrated to yield the product.

-

Step 2: Esterification to this compound

This step is a standard Fischer esterification.

-

Materials: 1-hydroxycyclopropanecarboxylic acid, absolute ethanol, concentrated sulfuric acid, ethyl acetate, saturated sodium bicarbonate solution, brine, anhydrous sodium sulfate.

-

Procedure:

-

Suspend 1-hydroxycyclopropanecarboxylic acid in an excess of absolute ethanol.

-

Add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

Purify the crude product by vacuum distillation.

-

Logical Workflow for Synthesis

References

- 1. nbinno.com [nbinno.com]

- 2. docentes.fct.unl.pt [docentes.fct.unl.pt]

- 3. Ethyl 1-hydroxycyclopropanecarboxylate, 90% | Fisher Scientific [fishersci.ca]

- 4. calpaclab.com [calpaclab.com]

- 5. CN110862311A - Synthesis method of 1-hydroxycyclopropanecarboxylic acid and carboxylate - Google Patents [patents.google.com]

- 6. ETHYL 1-HYDROXYCYCLOPENTANE-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]

- 7. ETHYL 1-HYDROXYCYCLOPENTANE-CARBOXYLATE | 41248-23-1 [chemicalbook.com]

An In-depth Technical Guide to Ethyl 1-hydroxycyclopropane-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ethyl 1-hydroxycyclopropane-1-carboxylate, a key building block in modern medicinal chemistry, particularly in the burgeoning field of Targeted Protein Degradation (TPD). This document details its chemical properties, synthesis, and critical applications, with a focus on its role in the development of novel therapeutics.

Chemical Identity and Properties

This compound is a small, functionalized cyclopropane derivative. Its compact and rigid cyclopropane scaffold, combined with the presence of both a hydroxyl and an ethyl ester group, makes it a versatile component in the design of complex bioactive molecules.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 137682-89-4 | [1][2] |

| Molecular Formula | C₆H₁₀O₃ | [1][2] |

| Molecular Weight | 130.14 g/mol | [1][2] |

| IUPAC Name | This compound | [1] |

| Synonyms | 1-(Ethoxycarbonyl)cyclopropan-1-ol, 1-hydroxycyclopropanecarboxylic acid ethyl ester | [1] |

| Boiling Point | 78°C / 15mmHg | [3] |

| Density | 1.1557 g/cm³ (estimate) | [3] |

| Appearance | Clear light yellow to brown liquid | [3] |

| SMILES | CCOC(=O)C1(O)CC1 | [1] |

| InChI Key | DPMGQZGXWRHYPE-UHFFFAOYSA-N | [1] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a multi-step process, typically starting from commercially available precursors. A common route involves the synthesis of 1-hydroxycyclopropanecarboxylic acid followed by esterification.

Synthesis of 1-hydroxycyclopropanecarboxylic acid

A patented method describes the synthesis of 1-hydroxycyclopropanecarboxylic acid from 1-aminocyclopropanecarboxylic acid. This method offers a high yield and uses readily available reagents.

Experimental Protocol: Synthesis of 1-hydroxycyclopropanecarboxylic acid

-

Materials: 1-aminocyclopropanecarboxylic acid, concentrated sulfuric acid, sodium nitrite, water, ethyl acetate, anhydrous magnesium sulfate.

-

Procedure:

-

Dissolve 1-aminocyclopropanecarboxylic acid in an aqueous solution of sulfuric acid.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add an aqueous solution of sodium nitrite to the reaction mixture.

-

Allow the reaction to stir at room temperature for a specified time.

-

The reaction mixture is then added dropwise to a refluxing aqueous sulfuric acid solution.

-

After the addition is complete, stop the heating and allow the reaction to cool.

-

Extract the product with ethyl acetate.

-

Combine the organic phases, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 1-hydroxycyclopropanecarboxylic acid.

-

Esterification to this compound

While a specific, detailed protocol for the direct synthesis of the ethyl ester was not found in the search results, a general and widely used method for the esterification of a carboxylic acid is the Fischer esterification. The protocol for the analogous ethyl 1-hydroxycyclopentane-1-carboxylate provides a strong template.

Experimental Protocol: Fischer Esterification of 1-hydroxycyclopropanecarboxylic acid

-

Materials: 1-hydroxycyclopropanecarboxylic acid, absolute ethanol, concentrated sulfuric acid (catalytic amount), ethyl acetate, saturated sodium bicarbonate solution, brine, anhydrous sodium sulfate.

-

Procedure:

-

Dissolve 1-hydroxycyclopropanecarboxylic acid in an excess of absolute ethanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Reflux the reaction mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the excess ethanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude this compound.

-

Purify the crude product by vacuum distillation or column chromatography.

-

Applications in Drug Discovery and Development

This compound is a valuable building block in the design of novel therapeutic agents, particularly in the field of Targeted Protein Degradation (TPD).

Role as a Protein Degrader Building Block

This molecule is categorized as a "Protein Degrader Building Block".[4] This classification highlights its utility in the construction of proteolysis-targeting chimeras (PROTACs) and molecular glues, two revolutionary approaches in drug discovery.[5][6]

Targeted Protein Degradation (TPD) is a strategy that utilizes the cell's own protein disposal machinery, the ubiquitin-proteasome system, to selectively eliminate disease-causing proteins.[7]

Incorporation into PROTACs and Molecular Glues

-

PROTACs (Proteolysis-Targeting Chimeras): These are heterobifunctional molecules that consist of two ligands connected by a linker. One ligand binds to the target protein of interest (POI), and the other binds to an E3 ubiquitin ligase. This proximity induces the ubiquitination of the POI, marking it for degradation by the proteasome. The cyclopropane moiety can be incorporated into the linker or the ligand to provide conformational rigidity and improve binding affinity.

-

Molecular Glues: These are smaller molecules that induce a novel interaction between a target protein and an E3 ligase, leading to the target's degradation.[8] The unique three-dimensional structure of cyclopropane-containing molecules can facilitate the formation of these new protein-protein interactions.

The use of such building blocks allows for the rapid generation of libraries of potential protein degraders for screening and optimization.[5]

Visualizations

General Workflow for Targeted Protein Degradation

The following diagram illustrates the general mechanism of action for targeted protein degradation mediated by a PROTAC.

Caption: Targeted Protein Degradation Workflow.

Synthesis Workflow

The following diagram outlines the key steps in the synthesis of this compound.

Caption: Synthesis of this compound.

Conclusion

This compound is a fundamentally important building block for the development of next-generation therapeutics. Its unique structural features make it highly valuable for constructing PROTACs and molecular glues, which represent a paradigm shift in drug discovery by enabling the targeted degradation of previously "undruggable" proteins. The synthetic routes outlined in this guide provide a basis for its preparation, empowering researchers to explore its full potential in the creation of novel and effective treatments for a wide range of diseases.

References

- 1. ETHYL 1-HYDROXYCYCLOPENTANE-CARBOXYLATE | 41248-23-1 [chemicalbook.com]

- 2. ETHYL 1-HYDROXYCYCLOPENTANE-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]

- 3. CN110862311A - Synthesis method of 1-hydroxycyclopropanecarboxylic acid and carboxylate - Google Patents [patents.google.com]

- 4. lifechemicals.com [lifechemicals.com]

- 5. Protein Degrader Building Blocks [sigmaaldrich.com]

- 6. Inhibitors, PROTACs and Molecular Glues as Diverse Therapeutic Modalities to Target Cyclin-Dependent Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Molecular glues and PROTACs in targeted protein degradation: mechanisms, advances, and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. sygnaturediscovery.com [sygnaturediscovery.com]

Spectroscopic and Synthetic Profile of Ethyl 1-Hydroxycyclopropane-1-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data and synthetic methodologies related to ethyl 1-hydroxycyclopropane-1-carboxylate. Due to the limited availability of direct experimental data for the target compound, this document presents a comparative analysis using data from structurally similar molecules. This approach offers valuable insights into the expected spectroscopic characteristics and provides a solid foundation for experimental design.

Spectroscopic Data Analysis

Table 1: Comparative ¹H NMR Spectroscopic Data

| Compound | Solvent | Chemical Shift (δ) in ppm |

| Ethyl cyclopropanecarboxylate | CDCl₃ | 4.13 (q, 2H) , 1.60 (m, 1H) , 1.26 (t, 3H) , 0.96 (m, 2H) , 0.85 (m, 2H) [1] |

| Mthis compound (from patent data for a similar methyl ester) | DMSO | 6.18 (s, 1H, OH) , 3.62 (s, 3H, OCH₃) , 1.11-1.12 (t, 2H, CH₂) , 0.95-0.96 (t, 2H, CH₂) [2] |

| 1-Hydroxycyclopropanecarboxylic acid | DMSO | 12.23 (br, 1H, COOH) , 5.97 (br, 1H, OH) , 1.10-1.20 (t, 2H, CH₂) , 0.89-0.92 (t, 2H, CH₂) [2] |

For this compound, one would anticipate signals for the ethyl group (a quartet around 4.2 ppm and a triplet around 1.3 ppm) and two sets of multiplets for the diastereotopic cyclopropyl protons, likely in the range of 0.8-1.5 ppm. A broad singlet for the hydroxyl proton would also be expected, with its chemical shift being dependent on concentration and solvent.

Table 2: Comparative ¹³C NMR Spectroscopic Data

| Compound | Solvent | Chemical Shift (δ) in ppm |

| Ethyl cyclopropanecarboxylate | Not specified | Data available through spectral databases.[3] |

| 1-Methylcyclopropane-1-carboxylic acid | Not specified | Data available through spectral databases. |

For the target compound, the quaternary carbon attached to the hydroxyl and ester groups would likely appear around 70-80 ppm. The cyclopropyl methylene carbons are expected in the upfield region (10-25 ppm). The carbonyl carbon of the ester would be found in the typical downfield region (around 170 ppm), with the ethyl group carbons appearing around 60 ppm (OCH₂) and 14 ppm (CH₃).

Table 3: Comparative IR Spectroscopic Data

| Compound | Technique | Key Absorptions (cm⁻¹) |

| Ethyl cyclopropanecarboxylate | Liquid Film | ~1730 (C=O stretch) , ~1180 (C-O stretch) , ~1020 (cyclopropane ring) [1] |

This compound is expected to show a strong C=O stretching vibration for the ester at approximately 1720-1740 cm⁻¹. A broad O-H stretching band would be prominent in the region of 3200-3600 cm⁻¹. The C-O stretching of the ester and the alcohol would appear in the 1000-1300 cm⁻¹ region. Characteristic cyclopropane C-H stretching is anticipated around 3000-3100 cm⁻¹.

Table 4: Comparative Mass Spectrometry Data

| Compound | Ionization Method | Key m/z Values |

| Ethyl cyclopropanecarboxylate | EI | 114 (M⁺) , 69 (base peak) [1] |

| Ethyl 1-hydroxycyclopentane-carboxylate | ESI | 159 ([M+H]⁺) [4][5] |

The electron ionization (EI) mass spectrum of this compound (MW: 130.14) would be expected to show a molecular ion peak (M⁺) at m/z 130. Common fragmentation patterns would likely involve the loss of an ethyl group (M-29), an ethoxy group (M-45), and cleavage of the cyclopropane ring.

Experimental Protocols

A detailed experimental protocol for the synthesis of this compound is not explicitly described in the reviewed literature. However, a plausible synthetic route can be adapted from established methods for similar compounds.

Proposed Synthesis: Acid-Catalyzed Esterification of 1-Hydroxycyclopropanecarboxylic Acid

This method is adapted from the synthesis of ethyl 1-hydroxycyclopentane-carboxylate.[4][5]

Materials:

-

1-Hydroxycyclopropanecarboxylic acid

-

Anhydrous Ethanol

-

Concentrated Sulfuric Acid

-

Ethyl Acetate

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Magnesium Sulfate

Procedure:

-

Dissolve 1-hydroxycyclopropanecarboxylic acid in an excess of anhydrous ethanol.

-

Cool the solution in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid.

-

Allow the reaction mixture to stir at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, neutralize the excess acid with a saturated solution of sodium bicarbonate.

-

Remove the ethanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Wash the combined organic layers with brine.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude this compound by vacuum distillation or column chromatography.

Visualizations

The following diagrams illustrate the general workflow for the synthesis and characterization of this compound and the logical relationship between different spectroscopic techniques.

Caption: Experimental workflow for synthesis and characterization.

Caption: Logical flow of spectroscopic data analysis for structure elucidation.

References

- 1. Ethyl cyclopropanecarboxylate (4606-07-9) IR Spectrum [chemicalbook.com]

- 2. CN110862311A - Synthesis method of 1-hydroxycyclopropanecarboxylic acid and carboxylate - Google Patents [patents.google.com]

- 3. Ethyl cyclopropanecarboxylate | C6H10O2 | CID 78351 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ETHYL 1-HYDROXYCYCLOPENTANE-CARBOXYLATE | 41248-23-1 [chemicalbook.com]

- 5. ETHYL 1-HYDROXYCYCLOPENTANE-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Formation of Ethyl 1-Hydroxycyclopropane-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the formation of ethyl 1-hydroxycyclopropane-1-carboxylate, a valuable building block in organic synthesis. The core of this process lies in the Kulinkovich reaction, an organotitanium-mediated cyclopropanation of an ester. This document details the reaction mechanism, provides an adaptable experimental protocol, summarizes key quantitative data, and presents visual diagrams of the reaction pathway and experimental workflow.

Core Reaction Mechanism: The Kulinkovich Reaction

The synthesis of this compound is achieved through the Kulinkovich reaction. This reaction facilitates the conversion of carboxylic esters into cyclopropanols using a Grignard reagent in the presence of a titanium(IV) alkoxide catalyst, typically titanium(IV) isopropoxide (Ti(Oi-Pr)₄).[1][2][3] The key to this transformation is the in situ generation of a titanacyclopropane intermediate.[1][2]

The generally accepted mechanism proceeds through the following key steps:

-

Formation of the Dialkyltitanium Species: Two equivalents of a Grignard reagent, in this case, ethylmagnesium bromide (EtMgBr), react with titanium(IV) isopropoxide. This transmetalation process results in the formation of an unstable diethyltitanium(IV) diisopropoxide species.[1][2]

-

Generation of the Titanacyclopropane: The diethyltitanium species undergoes a rapid β-hydride elimination. This step releases ethane and forms the crucial titanacyclopropane intermediate. This intermediate can be viewed as a titanium(II)-ethene complex and serves as a 1,2-dicarbanion equivalent.[1][2]

-

Reaction with the Ester: The starting ester for the synthesis of this compound is diethyl carbonate. The carbonyl group of the diethyl carbonate coordinates to the titanium center of the titanacyclopropane. This is followed by the insertion of the carbonyl group into one of the titanium-carbon bonds of the titanacyclopropane ring, forming an oxatitanacyclopentane intermediate.

-

Ring Contraction and Product Formation: The oxatitanacyclopentane intermediate is unstable and undergoes rearrangement. An ethoxide group is eliminated, leading to the formation of a β-titanio ketone intermediate. This intermediate then undergoes an intramolecular cyclization to form the titanium alkoxide of the cyclopropanol product.

-

Catalyst Regeneration and Final Product: The titanium alkoxide of the product reacts with another equivalent of ethylmagnesium bromide to release the magnesium salt of this compound and regenerate a catalytically active titanium species, thus completing the catalytic cycle. An aqueous acidic workup then protonates the magnesium salt to yield the final product, this compound.

Below is a Graphviz diagram illustrating this signaling pathway.

Caption: The catalytic cycle of the Kulinkovich reaction for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes typical quantitative data for Kulinkovich reactions, adapted for the synthesis of this compound. Yields and reaction times can vary based on the specific substrate and reaction conditions.

| Parameter | Value/Range | Notes |

| Reactant Ratios | ||

| Diethyl Carbonate | 1.0 equiv | Limiting reagent. |

| Ethylmagnesium Bromide | 2.0 - 2.2 equiv | A slight excess is typically used. |

| Titanium(IV) Isopropoxide | 0.1 - 1.0 equiv | Can be used catalytically or stoichiometrically. |

| Reaction Conditions | ||

| Solvent | Diethyl ether or THF | Anhydrous conditions are crucial. |

| Temperature | 18 - 25 °C | The reaction is typically run at room temperature.[4] |

| Reaction Time | 1 - 12 hours | Monitored by TLC or GC for completion. |

| Product Information | ||

| Yield | 70 - 90% | Based on similar reactions reported in the literature.[4] |

| Purity | >95% | After purification by column chromatography or distillation. |

Experimental Protocol

This protocol is an adapted general procedure for the Kulinkovich reaction for the synthesis of this compound from diethyl carbonate.

Materials:

-

Diethyl carbonate

-

Ethylmagnesium bromide (solution in diethyl ether or THF)

-

Titanium(IV) isopropoxide

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen or argon inlet is charged with a solution of diethyl carbonate in anhydrous diethyl ether or THF under an inert atmosphere.

-

Addition of Catalyst: Titanium(IV) isopropoxide is added to the stirred solution at room temperature.

-

Addition of Grignard Reagent: The solution of ethylmagnesium bromide is added dropwise to the reaction mixture via the dropping funnel over a period of 30-60 minutes. The reaction is exothermic, and the addition rate should be controlled to maintain the temperature between 18-25°C. A cooling bath may be necessary.

-

Reaction Monitoring: After the addition is complete, the reaction mixture is stirred at room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Quenching: Once the reaction is complete, the flask is cooled in an ice bath, and the reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

-

Workup: The resulting mixture is filtered through a pad of Celite to remove the titanium salts. The filter cake is washed with diethyl ether or ethyl acetate. The combined organic layers are transferred to a separatory funnel and washed sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by flash column chromatography on silica gel or by distillation under reduced pressure to afford pure this compound.

The following diagram outlines the experimental workflow.

Caption: A logical workflow for the synthesis and purification of this compound.

References

- 1. Kulinkovich reaction - Wikipedia [en.wikipedia.org]

- 2. Kulinkovich Reaction [organic-chemistry.org]

- 3. grokipedia.com [grokipedia.com]

- 4. Titanium(IV) Isopropoxide-Catalyzed Formation of 1-Substituted Cyclopropanols in the Reaction of Ethylmagnesium Bromide with Methyl Alkanecarboxylates [organic-chemistry.org]

An In-depth Technical Guide to Hydroxycyclopropane Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

The cyclopropane ring, a motif of inherent strain and unique stereoelectronic properties, has garnered significant attention in medicinal chemistry. Its incorporation into molecular scaffolds can profoundly influence pharmacological profiles, enhancing metabolic stability, binding affinity, and potency. Among the diverse array of cyclopropane-containing compounds, hydroxycyclopropane derivatives have emerged as particularly valuable building blocks and pharmacophores. This technical guide provides a comprehensive literature review of the synthesis, biological activities, and therapeutic applications of hydroxycyclopropane derivatives, with a focus on quantitative data and detailed experimental methodologies to aid researchers in this dynamic field.

Core Synthetic Methodologies

The construction of the hydroxycyclopropane moiety can be achieved through several synthetic strategies. The choice of method is often dictated by the desired substitution pattern, stereochemistry, and the functional group tolerance of the starting materials. Two of the most prominent and versatile methods are the Kulinkovich hydroxycyclopropanation and the Simmons-Smith cyclopropanation.

The Kulinkovich Hydroxycyclopropanation Reaction

The Kulinkovich reaction offers a powerful and flexible route to 1-substituted cyclopropanols from esters and Grignard reagents in the presence of a titanium(IV) alkoxide catalyst. This reaction proceeds through a titanacyclopropane intermediate.

Detailed Experimental Protocol: Kulinkovich Reaction

The following protocol is a general representation of the Kulinkovich reaction for the synthesis of 1-substituted cyclopropanols.

Materials:

-

Anhydrous solvent (e.g., THF, diethyl ether)

-

Ester substrate

-

Grignard reagent (e.g., Ethylmagnesium bromide, 1.0 M solution in THF)

-

Titanium(IV) isopropoxide [Ti(Oi-Pr)₄] or Chlorotitanium triisopropoxide [ClTi(Oi-Pr)₃]

-

Anhydrous work-up solutions (e.g., saturated aqueous NH₄Cl, brine)

-

Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of the ester (1.0 equivalent) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) at room temperature, add a solution of ClTi(Oi-Pr)₃ (1.0 M in THF, 2.4 equivalents).

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add a solution of the Grignard reagent (e.g., EtMgBr, 1.0 M in THF, 4.8 equivalents) dropwise to the reaction mixture over a period of 10-15 minutes. Gas evolution (ethane) is typically observed.

-

After the gas evolution ceases, allow the reaction mixture to warm to room temperature and stir for 12-36 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with ethyl acetate and quench by the slow addition of saturated aqueous NH₄Cl.

-

Stir the mixture for 30 minutes, then filter through a pad of Celite®. Wash the filter cake with ethyl acetate.

-

Separate the organic layer, and wash it with brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired cyclopropanol.

The Simmons-Smith Cyclopropanation

The Simmons-Smith reaction is a stereospecific method for the synthesis of cyclopropanes from alkenes using a carbenoid species, typically generated from diiodomethane and a zinc-copper couple. To generate hydroxycyclopropanes, an allylic alcohol is often used as the starting material, where the hydroxyl group directs the cyclopropanation to the syn face.

Detailed Experimental Protocol: Simmons-Smith Reaction

The following protocol outlines a general procedure for the diastereoselective cyclopropanation of an allylic alcohol.

Materials:

-

Zinc dust

-

Copper(I) chloride

-

Anhydrous diethyl ether

-

Allylic alcohol substrate

-

Diiodomethane (CH₂I₂)

-

Saturated aqueous solutions of NaHCO₃ and NH₄Cl

-

Drying agent (e.g., anhydrous MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Preparation of the Zinc-Copper Couple: In a flask equipped with a reflux condenser and a magnetic stir bar, suspend zinc dust (2.0 equivalents) in anhydrous diethyl ether. Heat the suspension to a gentle reflux. Add a solution of copper(I) chloride (0.2 equivalents) in a minimal amount of hot glacial acetic acid dropwise to the refluxing zinc suspension. Continue refluxing for 30 minutes. Allow the mixture to cool, and decant the ether. Wash the zinc-copper couple with fresh anhydrous diethyl ether (3x) and use it immediately.

-

Cyclopropanation: To the freshly prepared zinc-copper couple under an inert atmosphere, add anhydrous diethyl ether. Add the allylic alcohol (1.0 equivalent). Add diiodomethane (1.5 equivalents) dropwise to the stirred suspension at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

-

Work-up and Purification: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl. Filter the mixture through Celite® and wash the filter cake with diethyl ether.

-

Wash the combined filtrate with saturated aqueous NaHCO₃ and then with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired hydroxycyclopropane derivative.

Quantitative Data on Synthesis and Biological Activity

The following tables summarize key quantitative data from the literature regarding the synthesis and biological evaluation of hydroxycyclopropane derivatives.

Table 1: Synthesis of Hydroxycyclopropane Derivatives - Reaction Yields and Stereoselectivity

| Entry | Synthetic Method | Substrate | Product | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) (%) | Reference |

| 1 | Kulinkovich | Methyl 2-phenylacetate | 1-Methyl-2-phenylcyclopropan-1-ol | 75 | - | - | [1] |

| 2 | Kulinkovich | Ethyl benzoate | 1-Ethylcyclopropan-1-ol | 82 | - | - | [1] |

| 3 | Simmons-Smith | (E)-Cinnamyl alcohol | (1R,2R)-2-Phenylcyclopropyl)methanol | 86 | >95:5 | - | [2] |

| 4 | Asymmetric Simmons-Smith | (E)-3-Phenylprop-2-en-1-ol | (1R,2R)-2-phenylcyclopropyl)methanol | 72 | - | 92 | [1] |

| 5 | Biocatalytic Cyclopropanation | 1-Phenylvinyl acetate | Ethyl 2-(1-hydroxy-1-phenylethyl)cyclopropane-1-carboxylate | 99 | 90:10 | 86:14 | [3] |

Table 2: Biological Activity of Hydroxycyclopropane Derivatives - Enzyme Inhibition

| Compound | Target Enzyme | Inhibition Constant (Kᵢ) | IC₅₀ | Reference |

| Cyclopropavir | Human Cytomegalovirus (HCMV) DNA Polymerase | - | 0.27-0.49 µM | [4] |

| Bromophenol Derivative 6 | Carbonic Anhydrase I (hCA I) | 7.8 ± 0.9 nM | - | [5] |

| Bromophenol Derivative 6 | Carbonic Anhydrase II (hCA II) | 43.1 ± 16.7 nM | - | [5] |

| Compound 12 (ALK Inhibitor) | Anaplastic Lymphoma Kinase (ALK) | - | 0.018 µM | [3] |

| Roscovitine (CDK Inhibitor) | Cyclin-Dependent Kinase 2 (CDK2) | - | 0.1 µM | [6] |

| AT7519 (CDK Inhibitor) | Cyclin-Dependent Kinase 2 (CDK2) | - | 44 nM | [6] |

| Cyclopropanecarbonyl Derivative | 4-Hydroxyphenylpyruvate Dioxygenase | - | Potency enhanced 15x vs. isopropyl analog | [7] |

| Cyclopropanecarbonyl Derivative | Dihydroorotate Dehydrogenase | - | Potency enhanced 14x vs. isopropyl analog | [7] |

Table 3: Antiviral Activity of Hydroxycyclopropane Derivatives

| Compound | Virus | EC₅₀ | Cell Line | Reference |

| Cyclopropavir (CPV) | Human Cytomegalovirus (HCMV) | ~0.3 µM | - | [8] |

| Guanine Z-derivative 5b | Human Cytomegalovirus (HCMV) | 0.27-0.49 µM | - | [4] |

| Guanine Z-derivative 5b | Epstein-Barr Virus (EBV) | ~7 µM | H-1 cells | [4] |

| 2-Amino-6-methoxypurine analogue 5g | Varicella Zoster Virus (VZV) | 3.3 µM | - | [4] |

| 2,6-Diaminopurine 5h | Hepatitis B Virus (HBV) | 4 µM | - | [4] |

Signaling Pathway Inhibition: The Hedgehog Pathway

The Hedgehog (Hh) signaling pathway is a crucial regulator of embryonic development and tissue homeostasis.[9][10] Aberrant activation of this pathway is implicated in the development and progression of several cancers.[11][12] The steroidal alkaloid cyclopamine, which contains a cyclopropane ring fused to a furan ring, was one of the first identified inhibitors of the Hh pathway.[11] It exerts its effect by directly binding to and inhibiting Smoothened (Smo), a key transmembrane protein in the pathway.[10] This has spurred the development of numerous cyclopropane-containing derivatives as potential anticancer agents targeting this pathway.

Conclusion

Hydroxycyclopropane derivatives represent a versatile and valuable class of compounds in synthetic and medicinal chemistry. The development of robust synthetic methodologies, such as the Kulinkovich and Simmons-Smith reactions, has enabled the efficient construction of these motifs. The unique structural and electronic properties imparted by the hydroxycyclopropane moiety have led to the discovery of potent inhibitors of various enzymes and viruses, as exemplified by their activity against ALK, CDKs, carbonic anhydrases, and several herpesviruses. Furthermore, their role as modulators of critical signaling pathways, such as the Hedgehog pathway, underscores their potential in the development of novel therapeutics for cancer and other diseases. The quantitative data and detailed protocols presented in this guide are intended to serve as a valuable resource for researchers, facilitating further exploration and innovation in the field of hydroxycyclopropane chemistry and its application in drug discovery.

References

- 1. Efficient approaches to the stereoselective synthesis of cyclopropyl alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis and antiviral activity of (Z)- and (E)-2,2-[bis(hydroxymethyl)cyclopropylidene]methylpurines and -pyrimidines: second-generation methylenecyclopropane analogues of nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Simmons-Smith Reaction [organic-chemistry.org]

- 6. Cyclin-Dependent Kinase Inhibitors as Marketed Anticancer Drugs: Where Are We Now? A Short Survey - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Enzyme inhibition potency enhancement by active site metal chelating and hydrogen bonding induced conformation-restricted cyclopropanecarbonyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and Antiviral Activities of Methylenecyclopropane Analogs with 6-Alkoxy and 6-Alkylthio Substitutions That Exhibit Broad-Spectrum Antiviral Activity against Human Herpesviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Hedgehog-Gli Signaling Pathway Inhibitors as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Investigations on Inhibitors of Hedgehog Signal Pathway: A Quantitative Structure-Activity Relationship Study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cyclopamine-Mediated Hedgehog Pathway Inhibition Depletes Stem-Like Cancer Cells in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Thermodynamic Stability of Ethyl 1-hydroxycyclopropane-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction to Thermodynamic Stability and Ring Strain

The thermodynamic stability of a molecule is a critical parameter in the fields of chemistry and drug development, dictating its energy content, reactivity, and shelf-life. For cyclic compounds, a key determinant of stability is ring strain , a type of instability that arises when bond angles in a ring deviate from their ideal values.[1] Cyclopropane, the smallest cycloalkane, is a classic example of a highly strained system.[2][3] Its carbon-carbon-carbon bond angles are constrained to 60°, a significant deviation from the ideal 109.5° for sp³-hybridized carbon atoms.[3][4] This deviation leads to two primary sources of strain:

-

Angle Strain: The compression of the C-C-C bond angles from the ideal 109.5° to 60° results in poor orbital overlap and increased potential energy.[3][5]

-

Torsional Strain: The planar nature of the cyclopropane ring forces the hydrogen atoms on adjacent carbon atoms into an eclipsed conformation, leading to repulsive interactions.[2][5]

The total ring strain in cyclopropane is approximately 28 kcal/mol, which significantly weakens the carbon-carbon bonds and makes the molecule more reactive than its acyclic counterpart, propane.[2]

Qualitative Assessment of the Stability of Ethyl 1-hydroxycyclopropane-1-carboxylate

This compound incorporates the inherently strained cyclopropane ring, which is the dominant factor governing its thermodynamic stability. The presence of a hydroxyl (-OH) and an ethyl ester (-COOEt) group on the same carbon atom will modulate this inherent instability through electronic and steric effects.

-

Electronic Effects: The ester group is an electron-withdrawing group, which can influence the electron density of the cyclopropane ring. In some cases, donor-acceptor cyclopropanes, which have both electron-donating and electron-withdrawing groups, can be particularly reactive as the push-pull effect can facilitate ring-opening reactions.

-

Steric Effects: The presence of two substituents on a single carbon of the small cyclopropane ring can introduce steric hindrance, although this is likely a minor contribution to the overall strain compared to the inherent angle and torsional strain of the ring itself.

-

Hydrolytic Stability: A study on cyclopropanecarboxylic acid esters has shown that they can exhibit enhanced stability against hydrolysis compared to other esters.[6] This suggests that while the cyclopropane ring itself is strained, the ester linkage in this compound might be relatively stable under certain conditions.

Overall, this compound is expected to be a thermodynamically unstable molecule due to the significant ring strain of the cyclopropane moiety. This high energy state makes it a potentially useful synthetic intermediate, as the relief of ring strain can be a powerful driving force for chemical transformations.

Experimental Protocols for Determining Thermodynamic Stability

While specific quantitative data for this compound is not available, the following experimental protocols are standard methods for determining the thermodynamic stability of organic compounds.

Bomb Calorimetry for Enthalpy of Combustion

Bomb calorimetry is a common technique used to measure the heat of combustion of a substance, from which the standard enthalpy of formation (ΔHf°) can be calculated.[7][8][9]

Methodology:

-

Sample Preparation: A precise mass of liquid this compound is encapsulated in a combustible container.

-

Calorimeter Setup: The sample is placed in a high-pressure stainless steel vessel (the "bomb"), which is then pressurized with pure oxygen.

-

Immersion: The bomb is submerged in a known volume of water in an insulated container (the calorimeter). The initial temperature of the water is recorded.

-

Ignition: The sample is ignited electrically. The combustion of the sample releases heat, which is transferred to the bomb and the surrounding water, causing the temperature to rise.

-

Temperature Measurement: The final temperature of the water is recorded after thermal equilibrium is reached.

-

Calculation: The heat of combustion (ΔHc°) is calculated from the temperature change, the heat capacity of the calorimeter, and the mass of the sample.

-

Enthalpy of Formation: The standard enthalpy of formation (ΔHf°) is then calculated from the heat of combustion using Hess's Law, along with the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).[10][11]

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry can be used to study the thermal stability of a compound by measuring the heat flow associated with thermal transitions as a function of temperature. While not providing a direct measure of the enthalpy of formation, it can reveal information about decomposition temperatures and the energetics of decomposition.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of this compound is placed in a sample pan. An empty pan is used as a reference.

-

Heating Program: The sample and reference pans are heated at a constant rate in a controlled atmosphere.

-

Heat Flow Measurement: The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

-

Data Analysis: An exothermic peak in the DSC thermogram would indicate the decomposition of the compound, and the area under the peak is proportional to the enthalpy change of the decomposition process.

Computational Chemistry Approaches

In the absence of experimental data, computational chemistry provides a powerful tool for estimating the thermodynamic properties of molecules.[12][13]

Methodology:

-

Structure Optimization: The 3D structure of this compound is first optimized using a suitable level of theory (e.g., Density Functional Theory with a basis set like B3LYP/6-31G*).

-

Frequency Calculation: A frequency calculation is performed on the optimized structure to confirm that it is a true energy minimum and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections.

-

Energy Calculation: The total electronic energy of the molecule is calculated.

-

Enthalpy of Formation Calculation: The gas-phase enthalpy of formation can be calculated using isodesmic or homodesmotic reactions. These are hypothetical reactions where the number and types of bonds are conserved on both sides of the equation, which helps in canceling out systematic errors in the calculations. For example, an isodesmic reaction could be:

This compound + Propane → Ethyl isobutyrate + Cyclopropane

By calculating the energies of all species in this reaction, the enthalpy of formation of the target molecule can be determined if the enthalpies of formation of the other three species are known.

Quantitative Data Summary

As previously stated, no direct experimental quantitative thermodynamic data for this compound has been found in the reviewed literature. For context, the following table provides the strain energy for the parent cyclopropane ring.

| Compound | Strain Energy (kcal/mol) |

| Cyclopropane | ~28 |

Data sourced from general organic chemistry literature.[2]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

References

- 1. Ring strain - Wikipedia [en.wikipedia.org]

- 2. CYCLOPROPANE RING STRAIN [research.cm.utexas.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 2.10 Stability of Cycloalkanes: Ring Strain – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. jpyro.co.uk [jpyro.co.uk]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chemrxiv.org [chemrxiv.org]

- 13. Strain visualization for strained macrocycles - Chemical Science (RSC Publishing) DOI:10.1039/D0SC00629G [pubs.rsc.org]

An In-depth Technical Guide on the Molecular Structure and Conformation of Ethyl 1-Hydroxycyclopropane-1-carboxylate

A comprehensive review of existing literature reveals a notable absence of detailed experimental or computational studies specifically elucidating the molecular structure and conformational preferences of ethyl 1-hydroxycyclopropane-1-carboxylate. While basic chemical information, such as its molecular formula (C₆H₁₀O₃) and CAS registry number (137682-89-4), is readily available, in-depth structural data from techniques like X-ray crystallography, gas-phase electron diffraction, or microwave spectroscopy are not present in the public domain. Furthermore, dedicated computational analyses detailing rotational barriers, conformer energies, and the potential for intramolecular hydrogen bonding have not been published.

This guide, therefore, serves to highlight the current knowledge gap and outlines the key theoretical considerations and experimental approaches that would be necessary to characterize the structure and conformation of this molecule.

Theoretical Structural Considerations

The molecular structure of this compound is characterized by a compact and strained cyclopropane ring, a hydroxyl group, and an ethyl ester group, all attached to the same quaternary carbon atom. This arrangement suggests several key features that would influence its conformation:

-

Rotational Isomerism: The primary conformational flexibility arises from the rotation around the C-C and C-O single bonds of the ethyl ester group and the C-O bond of the hydroxyl group. The relative orientations of the carbonyl group, the ethyl group, and the hydroxyl group will define the stable conformers of the molecule.

-

Intramolecular Hydrogen Bonding: A significant conformational determinant could be the formation of an intramolecular hydrogen bond between the hydroxyl group (as the donor) and the carbonyl oxygen of the ester group (as the acceptor). The formation of such a bond would create a five-membered ring-like structure, significantly stabilizing certain conformations. The strength of this interaction would depend on the O-H···O=C distance and angle, which are governed by the overall molecular geometry.

-

Steric Hindrance: The bulky ethyl ester group and the hydroxyl group, along with the cyclopropane ring, can lead to steric repulsion in certain conformations, thereby increasing their relative energies.

A logical workflow for a computational investigation to understand these factors is outlined below.

The Genesis of a Strained Scaffold: A Technical Guide to the Discovery and Historical Synthesis of Cyclopropanol Esters

For Researchers, Scientists, and Drug Development Professionals

The cyclopropane ring, a motif of inherent strain and unique reactivity, has captivated chemists for over a century. Its incorporation into molecular architecture can profoundly influence biological activity, metabolic stability, and potency, making it a privileged scaffold in modern drug discovery. This technical guide provides an in-depth exploration of the discovery and historical synthesis of a key class of these strained rings: cyclopropanol esters. We will delve into the seminal synthetic methodologies, present key quantitative data, and provide detailed experimental protocols for their preparation.

The Dawn of the Cyclopropyl Moiety: The Discovery of Cyclopropanol

The journey into the world of cyclopropanol and its derivatives began not with a targeted synthesis, but with a serendipitous discovery. In 1942, Magrane and Cottle, while investigating the reaction of epichlorohydrin with magnesium bromide followed by treatment with an ethyl Grignard reagent, accidentally synthesized the parent alcohol, cyclopropanol.[1] The initial yields were modest, and the reaction proved difficult to reproduce until the crucial role of a ferric chloride impurity as a catalyst was understood. This initial breakthrough laid the groundwork for the exploration of the chemistry of this strained, three-membered ring alcohol.

The Emergence of Cyclopropanol Esters: Key Synthetic Strategies

Following the discovery of cyclopropanol, the synthesis of its corresponding esters became a significant area of research. These esters, particularly cyclopropyl acetates, served as important intermediates and were found to possess unique chemical properties, such as their tendency to undergo pyrolytic rearrangement to form allyl acetates.[1] Two historical methods have been paramount in the synthesis of cyclopropanol esters: the Baeyer-Villiger oxidation of cyclopropyl ketones and the Kulinkovich reaction to form cyclopropanols, which are subsequently esterified.

The Baeyer-Villiger Oxidation: An Early Pathway to Cyclopropanol Esters

The Baeyer-Villiger oxidation, first reported by Adolf von Baeyer and Victor Villiger in 1899, is a powerful reaction that converts ketones to esters through the insertion of an oxygen atom.[2] While not initially applied to cyclopropyl systems, this method became a cornerstone for the synthesis of cyclopropanol esters from readily available cyclopropyl ketones.[1] A notable example is the oxidation of methyl cyclopropyl ketones to yield cyclopropyl acetates.[1]

The general mechanism involves the nucleophilic attack of a peroxyacid on the protonated ketone, forming a Criegee intermediate. This is followed by a concerted migration of one of the alkyl groups and subsequent elimination of a carboxylate to yield the ester.

| Ketone Substrate | Peroxyacid/Oxidant | Solvent | Yield (%) | Reference |

| Methyl cyclopropyl ketone | Peroxytrifluoroacetic acid | Not specified | 75-80 | [1] |

| Various cyclic ketones | m-CPBA | Dichloromethane | 80-90 | [3] |

| 3-Substituted cyclic ketone | m-CPBA, Sc(OTf)3 | Ethyl acetate | 96-99 | [3] |

The Kulinkovich Reaction: A Gateway to Substituted Cyclopropanols and their Esters

In 1989, Oleg Kulinkovich and his coworkers reported a groundbreaking method for the synthesis of cyclopropanols from esters using Grignard reagents in the presence of a titanium(IV) alkoxide catalyst.[4] This reaction, now known as the Kulinkovich reaction, provides a versatile and efficient route to a wide range of 1-substituted cyclopropanols, which can then be readily esterified to the desired cyclopropanol esters.

The mechanism is thought to proceed through the formation of a titanacyclopropane intermediate from the reaction of the Grignard reagent with the titanium alkoxide. This intermediate then reacts with the ester to form the cyclopropanol product.

| Ester Substrate | Grignard Reagent | Catalyst | Product | Yield (%) | Reference |

| Methyl acetate | Ethylmagnesium bromide | Ti(O-iPr)4 | 1-Methylcyclopropanol | - | [5] |

| Methyl propionate | Ethylmagnesium bromide | Ti(O-iPr)4 | 1-Ethylcyclopropanol | 85 | [5] |

| Methyl butyrate | Ethylmagnesium bromide | Ti(O-iPr)4 | 1-Propylcyclopropanol | 90 | [5] |

| Methyl isobutyrate | Ethylmagnesium bromide | Ti(O-iPr)4 | 1-Isopropylcyclopropanol | 88 | [5] |

| Methyl valerate | Ethylmagnesium bromide | Ti(O-iPr)4 | 1-Butylcyclopropanol | 92 | [5] |

| Methyl hexanoate | Ethylmagnesium bromide | Ti(O-iPr)4 | 1-Pentylcyclopropanol | 95 | [5] |

| Methyl benzoate | Ethylmagnesium bromide | Ti(O-iPr)4 | 1-Phenylcyclopropanol | 82 | [5] |

Experimental Protocols

General Procedure for the Baeyer-Villiger Oxidation of a Cyclopropyl Ketone

Materials:

-

Cyclopropyl ketone (1.0 eq)

-

meta-Chloroperoxybenzoic acid (m-CPBA) (1.1 - 1.5 eq)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve the cyclopropyl ketone in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Add m-CPBA portion-wise to the stirred solution over a period of 15-30 minutes, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until effervescence ceases.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude cyclopropanol ester.

-

Purify the product by flash column chromatography on silica gel.

General Procedure for the Kulinkovich Reaction and Subsequent Esterification

Part A: Synthesis of 1-Substituted Cyclopropanol

Materials:

-

Ester (1.0 eq)

-

Titanium(IV) isopropoxide (Ti(O-iPr)₄) (0.1 - 1.0 eq)

-

Grignard reagent (e.g., Ethylmagnesium bromide in THF) (2.0 - 3.0 eq)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether or Ethyl acetate

Procedure:

-

To a solution of the ester in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen), add titanium(IV) isopropoxide.

-

Cool the mixture to 0 °C and add the Grignard reagent dropwise.

-

Allow the reaction to warm to room temperature and stir for 1-12 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

-

Extract the aqueous layer with diethyl ether or ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting cyclopropanol by distillation or column chromatography.

Part B: Esterification of the Cyclopropanol

Materials:

-

1-Substituted cyclopropanol (1.0 eq)

-

Carboxylic acid or Acyl chloride (1.1 eq)

-

Pyridine or Triethylamine (1.2 eq)

-

Dichloromethane (CH₂Cl₂)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve the cyclopropanol and pyridine (or triethylamine) in dichloromethane.

-

Cool the solution to 0 °C and add the acyl chloride or carboxylic acid dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the cyclopropanol ester by column chromatography.

Visualizing the Synthetic Pathways

To further elucidate the synthetic strategies discussed, the following diagrams, generated using the DOT language, illustrate the key transformations.

Caption: The Baeyer-Villiger oxidation of a cyclopropyl ketone to a cyclopropanol ester.

References

- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 2. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]

- 3. Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Kulinkovich reaction - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Safety, Handling, and Storage of Ethyl 1-hydroxycyclopropane-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive safety, handling, and storage information for ethyl 1-hydroxycyclopropane-1-carboxylate (CAS No: 137682-89-4), a key building block in chemical synthesis and drug development. Adherence to these guidelines is crucial for ensuring laboratory safety and maintaining the integrity of the compound.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for its proper handling and use in experimental settings.

| Property | Value | Source(s) |

| CAS Number | 137682-89-4 | [1][2][3][4] |

| Molecular Formula | C₆H₁₀O₃ | [1][2][3][4] |

| Molecular Weight | 130.14 g/mol | [1][3][4] |

| Physical Form | Liquid | [4] |

| Color | Clear light yellow to brown | [4] |

| Boiling Point | 78°C at 15 mmHg | [3][4] |

| Refractive Index | 1.4400 to 1.4470 | [3] |

| Purity | ≥90%, ≥97% | [2][3][4] |

| Synonyms | 1-(Ethoxycarbonyl)cyclopropan-1-ol, 1-hydroxycyclopropanecarboxylic acid ethyl ester | [3][4] |

Hazard Identification and Safety

This compound is classified with specific hazards that require careful management in a laboratory setting. The following information is derived from available Safety Data Sheets (SDS).

GHS Hazard Statements:

-

H315: Causes skin irritation.[4]

-

H319: Causes serious eye irritation.[4]

-

H335: May cause respiratory irritation.[4]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[4]

-

P271: Use only outdoors or in a well-ventilated area.[4]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[4][5]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

While the toxicological properties have not been thoroughly investigated, it is crucial to handle this compound with care, assuming it may have other unknown hazards.[1]

Safe Handling and Personal Protective Equipment (PPE)

Proper handling procedures are critical to minimize exposure and ensure a safe working environment.

Engineering Controls

-

Ventilation: Handle the compound in a well-ventilated area.[1] A chemical fume hood is recommended to control exposure to vapors.

-

Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.

Personal Protective Equipment (PPE)

-

Eye and Face Protection: Wear chemical safety goggles or a face shield.[5]

-

Skin Protection: Use chemically resistant gloves (e.g., nitrile rubber). Wear a lab coat or other protective clothing to prevent skin contact.[5]

-

Respiratory Protection: For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator may be used. For higher-level protection, use type OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridges.[1] Respirators must be used in accordance with a respiratory protection program.

The logical workflow for handling this chemical, from preparation to disposal, is outlined below.

First Aid Measures

In the event of exposure, immediate action is necessary. The following first aid measures should be taken, and a physician should be consulted.[1] Always show the Safety Data Sheet to the attending medical professional.[1]

-

If Inhaled: Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[1]

-

In Case of Skin Contact: Immediately wash the affected area with soap and plenty of water.[1]

-

In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.[1]

-

If Swallowed: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse the mouth with water.[1]

A decision-making process for first aid is visualized in the diagram below.

Storage and Stability

Proper storage is essential to maintain the chemical's stability and prevent hazardous reactions.

-

Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5] Recommended storage temperatures range from room temperature to 2-8°C.[2][4]

-

Stability: The compound is stable under recommended storage conditions.[1]

-

Conditions to Avoid: Avoid exposure to moisture.[1]

-

Incompatible Materials: Keep away from acids, acid chlorides, acid anhydrides, and oxidizing agents.[1]

The diagram below illustrates the key storage incompatibilities.

Accidental Release and Disposal

Accidental Release Measures

In the event of a spill, personal protective equipment should be used.[1]

-

Evacuate: Evacuate personnel to a safe area.

-

Ventilate: Ensure adequate ventilation.

-

Containment: Prevent the product from entering drains.[1]

-

Cleanup: For liquid spills, absorb with an inert material (e.g., sand, vermiculite). For solid residues, sweep up and shovel.[1] Do not create dust.

-

Collection: Collect the absorbed material and contaminated soil into suitable, closed containers for disposal.[1]

Disposal Considerations

-

Product: Dispose of surplus and non-recyclable solutions through a licensed disposal company.[1] The material may be burned in a chemical incinerator equipped with an afterburner and scrubber.[1]

-

Contaminated Packaging: Dispose of as unused product.[1]

Experimental Protocols

Detailed toxicological or safety-related experimental protocols for this compound are not available in the public domain search results. However, based on the provided safety data, a standard operating procedure for a spill response can be outlined.

Protocol: Small-Scale Spill (<100 mL) Cleanup

-

Objective: To safely clean and decontaminate a small spill of this compound in a laboratory setting.

-

Materials:

-

Spill containment kit (absorbent pads or granules, e.g., vermiculite)

-

Two pairs of chemically resistant gloves

-

Safety goggles

-

Lab coat

-

Respirator (if ventilation is poor)

-

Waste disposal bags and container

-

Soap and water

-

-

Procedure:

-

Alert personnel in the immediate area of the spill.

-

If necessary, evacuate the area. Ensure the area is well-ventilated.

-

Don appropriate PPE: lab coat, safety goggles, and double gloves.

-

Contain the spill by surrounding it with absorbent material from the spill kit.

-

Cover the spill with absorbent material, starting from the outside and working inwards.

-

Allow the absorbent material to fully absorb the liquid.

-

Carefully collect the saturated absorbent material using a scoop or shovel and place it into a labeled hazardous waste bag.

-

Wipe the spill area with a cloth dampened with a suitable solvent (if applicable and safe), followed by soap and water.

-

Place all contaminated cleaning materials into the hazardous waste bag.

-

Seal the bag and place it in the designated chemical waste container.

-

Remove PPE, placing disposable items in the waste bag. Wash hands thoroughly with soap and water.

-

Document the spill and response in the laboratory safety records.

-

References

- 1. capotchem.cn [capotchem.cn]

- 2. calpaclab.com [calpaclab.com]